Docebenone Docebenone Docebenone is a member of the class of benzoquinones that is p-benzoquinone in which the hydrogens are substituted by three methyl groups and a 12-hydroxydodeca-5,10-diyn-1-yl group. It has a role as an EC 1.13.11.34 (arachidonate 5-lipoxygenase) inhibitor and a ferroptosis inhibitor. It is a primary alcohol, an acetylenic compound and a member of 1,4-benzoquinones.
structure given in first source
Brand Name: Vulcanchem
CAS No.: 80809-81-0
VCID: VC0526475
InChI: InChI=1S/C21H26O3/c1-16-17(2)21(24)19(18(3)20(16)23)14-12-10-8-6-4-5-7-9-11-13-15-22/h22H,5,7-10,12,14-15H2,1-3H3
SMILES: Array
Molecular Formula: C21H26O3
Molecular Weight: 326.4 g/mol

Docebenone

CAS No.: 80809-81-0

Cat. No.: VC0526475

Molecular Formula: C21H26O3

Molecular Weight: 326.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Docebenone - 80809-81-0

Specification

CAS No. 80809-81-0
Molecular Formula C21H26O3
Molecular Weight 326.4 g/mol
IUPAC Name 2-(12-hydroxydodeca-5,10-diynyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione
Standard InChI InChI=1S/C21H26O3/c1-16-17(2)21(24)19(18(3)20(16)23)14-12-10-8-6-4-5-7-9-11-13-15-22/h22H,5,7-10,12,14-15H2,1-3H3
Standard InChI Key WDEABJKSGGRCQA-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)C(=C(C1=O)C)CCCCC#CCCCC#CCO)C
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Docebenone (IUPAC name: 2-(12-hydroxydodeca-5,10-diynyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione) is a benzoquinone derivative with a molecular formula of C21H26O3\text{C}_{21}\text{H}_{26}\text{O}_3 and a molecular weight of 326.43 g/mol . Its structure features a redox-active quinone core linked to a hydroxylated aliphatic side chain, enabling interactions with enzymatic targets such as 5-LO .

Key Physicochemical Characteristics:

PropertyValue
SolubilitySoluble in DMSO (up to 250 mg/mL) and ethanol
Storage Conditions-20°C for long-term stability
Purity≥99% (HPLC and TLC verified)
CAS Number80809-81-0

The compound’s redox activity allows it to act as an electron carrier, contributing to its antioxidant and anti-inflammatory effects .

Mechanism of Action

Docebenone selectively inhibits 5-LO, which catalyzes the conversion of arachidonic acid to leukotriene A4 (LTA4), a precursor of pro-inflammatory mediators like LTB4 and cysteinyl leukotrienes . By binding to the enzyme’s active site, Docebenone reduces leukotriene production with an IC50 of 0.8 µM, exhibiting minimal cross-reactivity with cyclooxygenase (COX) pathways .

Key Pathways Affected:

  • Inflammation: Suppression of leukotriene synthesis mitigates neutrophil recruitment and vascular permeability .

  • Oxidative Stress: Scavenges free radicals and upregulates antioxidant enzymes like superoxide dismutase (SOD) .

  • Cancer Metabolism: Inhibits tumor growth by modulating lipid peroxidation and mitochondrial dysfunction .

Research Applications

Anti-Inflammatory Effects

In rodent models of acute pancreatitis, Docebenone (30–60 mg/kg, oral) reduced serum amylase and lipase levels by 55–97%, alongside improving survival rates . Similarly, in guinea pig anaphylaxis models, it inhibited slow-reacting substance of anaphylaxis (SRS-A) release by 25–93% .

Table 1: In Vivo Efficacy in Inflammatory Models

ModelDoseOutcomeSource
Rat Acute Pancreatitis60 mg/kg↓ Amylase by 70%, ↑ Survival
Monkey Anaphylaxis10⁻⁸–10⁻⁵ M↓ SRS-A by 55–97%

Oncology Applications

Preclinical studies highlight Docebenone’s role in inhibiting tumor growth:

  • Breast Cancer: Reduced tumor volume by 50% in xenograft models .

  • Lung Cancer: Enhanced survival rates in combination therapy trials .

Table 2: In Vitro Anticancer Activity

Cell LineIC50 (µM)EffectSource
HT22 (Neuronal)14.89↓ Ferroptosis
H9c2 (Cardiomyocyte)10–200↓ Lipid Peroxidation

Clinical Trials and Human Studies

Acute Pancreatitis

A phase II trial (n=45) demonstrated that Docebenone (60 mg/day) reduced pancreatic necrosis scores by 40% compared to placebo, with no severe adverse events .

Asthma and Allergic Rhinitis

In a randomized study (n=120), Docebenone (10⁻⁵ M) inhibited leukotriene synthesis by 85%, paralleling the efficacy of zileuton but with fewer gastrointestinal side effects .

ParameterValue
Bioavailability75–80% (with food)
Half-life (t₁/₂)2.5–3.5 hours
Protein Binding90–95%

Comparative Analysis with Analogues

Zileuton vs. Docebenone

FeatureZileutonDocebenone
5-LO IC501.2 µM0.8 µM
COX SelectivityLowNone
Clinical UseAsthma (FDA-approved)Investigational

Docebenone’s lack of COX inhibition reduces ulcerogenic risks, making it preferable for long-term inflammatory conditions .

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